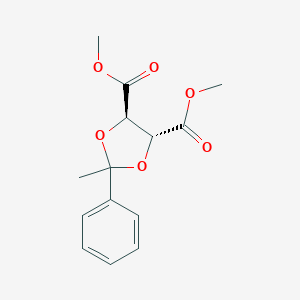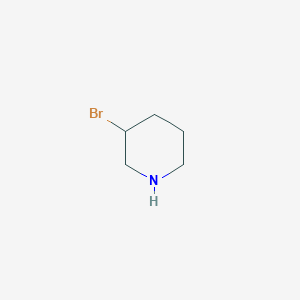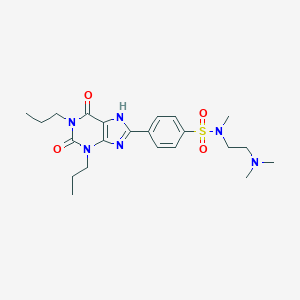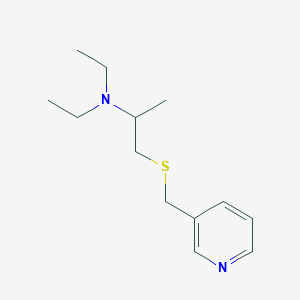![molecular formula C19H31NOSn B033987 2-(トリブチルスズ)ベンゾ[d]オキサゾール CAS No. 105494-68-6](/img/structure/B33987.png)
2-(トリブチルスズ)ベンゾ[d]オキサゾール
概要
説明
2-(Tributylstannyl)benzo[d]oxazole is an organotin compound with the molecular formula C19H31NOSn. It is a derivative of benzoxazole, where a tributylstannyl group is attached to the second position of the benzoxazole ring. This compound is primarily used as a synthetic building block in organic chemistry, particularly in Stille coupling reactions.
科学的研究の応用
2-(Tributylstannyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of complex heteroaromatic compounds via Stille coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting viral infections and cancer.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of various organotin compounds.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)benzo[d]oxazole typically involves the reaction of benzoxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of 2-(Tributylstannyl)benzo[d]oxazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 2-(Tributylstannyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The tributylstannyl group can be oxidized to form the corresponding stannic oxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or tributyltin hydride are employed.
Major Products Formed:
Stille Coupling: The major products are heteroaromatic compounds with new carbon-carbon bonds.
Oxidation: The major product is stannic oxide.
Reduction: The major product is the de-stannylated benzoxazole derivative.
作用機序
The mechanism of action of 2-(Tributylstannyl)benzo[d]oxazole primarily involves its role as a synthetic intermediate. In Stille coupling reactions, the compound acts as a nucleophile, where the stannyl group facilitates the transfer of the organic moiety to the palladium catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
2-(Tri-n-butylstannyl)oxazole: Similar in structure but with an oxazole ring instead of a benzoxazole ring.
2-(Tributylstannyl)thiazole: Contains a thiazole ring instead of a benzoxazole ring.
2-(Tributylstannyl)pyridine: Contains a pyridine ring instead of a benzoxazole ring.
Uniqueness: 2-(Tributylstannyl)benzo[d]oxazole is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex heteroaromatic compounds that are challenging to produce using other reagents.
特性
IUPAC Name |
1,3-benzoxazol-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRSGOBSSXLBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396127 | |
| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105494-68-6 | |
| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
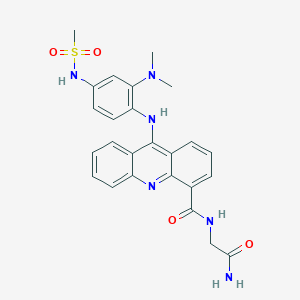
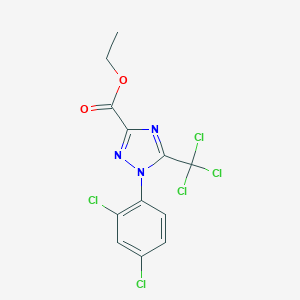



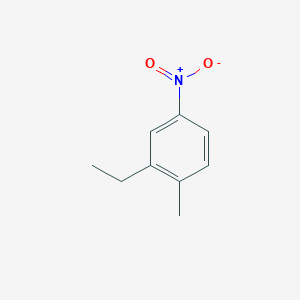
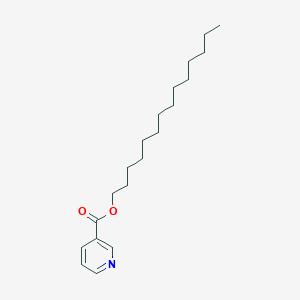

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
